An In-depth Technical Guide on the Chemical Properties of 5,5,5-Trifluoro-2-oxopentanoic acid
An In-depth Technical Guide on the Chemical Properties of 5,5,5-Trifluoro-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated alpha-keto acid of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical characteristics, provides insights into its reactivity, and discusses its potential applications based on the current scientific literature.
Core Chemical Properties
5,5,5-Trifluoro-2-oxopentanoic acid, with the CAS Number 118311-18-5, possesses a unique combination of a terminal trifluoromethyl group and an alpha-keto acid moiety. These functional groups are known to significantly influence the molecule's electronic properties, reactivity, and biological activity.
Physicochemical Data
Quantitative data for 5,5,5-Trifluoro-2-oxopentanoic acid and its structural isomer, 5,5,5-Trifluoro-4-oxopentanoic acid, are presented below for comparison. It is important to note that experimentally determined values for the 2-oxo isomer are not widely available in the public domain, and therefore, some data for the 4-oxo isomer is included to provide context.
| Property | 5,5,5-Trifluoro-2-oxopentanoic acid | 5,5,5-Trifluoro-4-oxopentanoic acid |
| Molecular Formula | C₅H₅F₃O₃ | C₅H₅F₃O₃ |
| Molecular Weight | 170.09 g/mol [1] | 170.09 g/mol [1][2] |
| CAS Number | 118311-18-5[3] | 684-76-4[2] |
| Boiling Point | 165 °C (Predicted) | 213.1 °C at 760 mmHg (Predicted) |
| Density | 1.426 g/cm³ (Predicted) | Not Available |
| Melting Point | Not Available | Not Available |
| pKa | Not Available | Not Available |
| Solubility | Not Available | Not Available |
Reactivity and Synthetic Considerations
The presence of the electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon in the keto group and influence the acidity of the carboxylic acid proton.
Synthesis
A potential synthetic approach could involve the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an α-keto ester, which in turn could be synthesized from a suitable trifluorinated starting material. The synthesis of related fluorinated pentanoic acid derivatives has been described, providing a basis for potential synthetic routes.
Biological Activity and Potential Applications in Drug Development
Alpha-keto acids are a class of compounds with diverse biological activities.[4] The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5][6]
While specific studies on the biological activity of 5,5,5-Trifluoro-2-oxopentanoic acid are limited, the broader class of fluorinated ketones has shown significant potential as enzyme inhibitors.[7][8] Specifically, peptidyl fluoromethyl ketones are known to be potent and selective inhibitors of serine and cysteine proteases, which are implicated in a variety of diseases, including cancer and viral infections.[7][8]
Given its structure, 5,5,5-Trifluoro-2-oxopentanoic acid could potentially act as an inhibitor of enzymes that process α-keto acids or as a building block for the synthesis of more complex drug candidates. For instance, α-keto acid analogues are used in the management of chronic kidney disease to reduce the accumulation of nitrogenous waste products.[9][10][11]
The logical workflow for investigating the potential of this compound in a drug discovery context is outlined below.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spec) for 5,5,5-Trifluoro-2-oxopentanoic acid are not widely published. However, predicted spectra can be found in chemical databases and serve as a reference for characterization. For instance, commercial suppliers often provide access to analytical data upon request.[12]
Safety and Handling
Safety data sheets (SDS) for 5,5,5-Trifluoro-2-oxopentanoic acid and related compounds indicate that they should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14][15] As with many carboxylic acids, it may be corrosive or irritating to the skin and eyes.
The general handling protocol for a chemical of this nature is as follows:
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 5,5,5-Trifluoro-2-oxopentanoic acid | CAS#:118311-18-5 | Chemsrc [chemsrc.com]
- 4. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cphi-online.com [cphi-online.com]
- 11. karger.com [karger.com]
- 12. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
